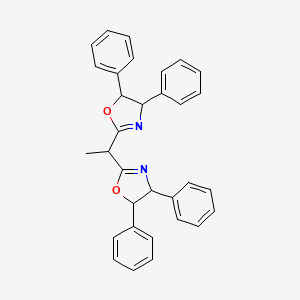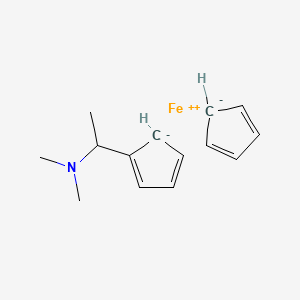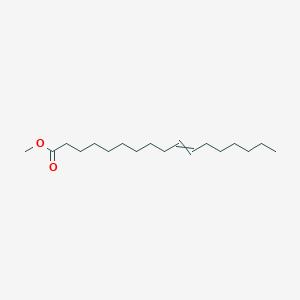
Methyl Heptadec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Heptadec-10-enoate: is an organic compound with the molecular formula C18H34O2 and a molecular weight of 282.4614 g/mol . It is a fatty acid methyl ester, specifically the methyl ester of heptadecenoic acid. This compound is known for its presence in various natural sources and its applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl Heptadec-10-enoate can be synthesized through the esterification of heptadecenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst like sodium methoxide to produce the methyl ester.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl Heptadec-10-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptadecenoic acid.
Reduction: The double bond in the compound can be reduced to form methyl heptadecanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products Formed:
Oxidation: Heptadecenoic acid.
Reduction: Methyl heptadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl Heptadec-10-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl Heptadec-10-enoate involves its interaction with lipid metabolic pathways. As a fatty acid methyl ester, it can be incorporated into lipid bilayers and influence membrane fluidity and function. Additionally, it may act as a signaling molecule, modulating various cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Methyl cis-9-heptadecenoate
- Methyl cis-10-heptadecenoate
- Methyl heptadecanoate
Comparison: Methyl Heptadec-10-enoate is unique due to its specific double bond position at the 10th carbon. This structural feature can influence its reactivity and interaction with biological systems compared to other methyl heptadecenoates .
Eigenschaften
CAS-Nummer |
75190-82-8 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
methyl heptadec-10-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3 |
InChI-Schlüssel |
JNSUZRHLHDQGPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)
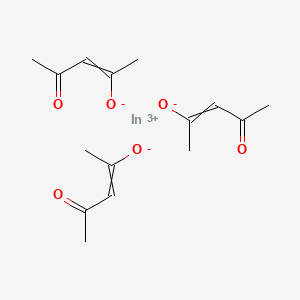
![4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone](/img/structure/B12507977.png)
![3-amino-3-({4-carbamimidamido-1-[(1-{[1-({1-[(1-{2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl}-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl]-2-methylbutyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl)carbamoyl]butyl}carbamoyl)propanoic acid; acetic acid](/img/structure/B12507982.png)
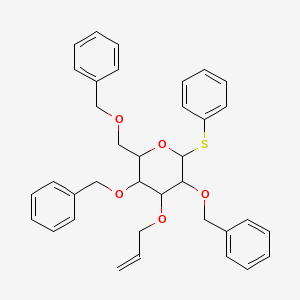



![4-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B12508016.png)
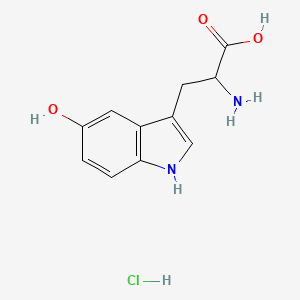
![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12508019.png)
![(2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508022.png)
